![molecular formula C20H24N2O5 B3899371 N-[3-(N-hydroxybutanimidoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B3899371.png)
N-[3-(N-hydroxybutanimidoyl)phenyl]-3,4,5-trimethoxybenzamide
Overview
Description
N-[3-(N-hydroxybutanimidoyl)phenyl]-3,4,5-trimethoxybenzamide, commonly known as HTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biotechnology. HTB is a small molecule with a molecular weight of 367.4 g/mol and a chemical formula of C19H23N3O5.
Mechanism of Action
The exact mechanism of action of HTB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell signaling pathways. HTB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. HTB has also been shown to inhibit the activity of protein kinase C (PKC), a protein involved in cell signaling pathways.
Biochemical and Physiological Effects:
HTB has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. In vitro studies have demonstrated that HTB inhibits the production of inflammatory mediators such as prostaglandins and cytokines. HTB has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as a therapeutic agent for cancer treatment. Additionally, HTB has been shown to exhibit anti-oxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using HTB in lab experiments is its potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of novel drugs. HTB is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using HTB in lab experiments is its potential toxicity, particularly at high doses. Additionally, the exact mechanism of action of HTB is not fully understood, which may limit its potential applications in certain fields of research.
Future Directions
There are several future directions for research on HTB. One area of interest is the development of HTB-based drugs for the treatment of inflammatory and cancer-related diseases. Another area of interest is the use of HTB as a probe to study the structure and function of proteins involved in cell signaling pathways. Additionally, there is potential for the use of HTB in materials science, specifically as a precursor for the synthesis of metal-organic frameworks. Further research is needed to fully understand the potential applications of HTB in these and other fields of scientific research.
Scientific Research Applications
HTB has been extensively studied for its potential applications in various fields of scientific research. In pharmacology, HTB has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel drugs. In biotechnology, HTB has been used as a probe to study the structure and function of proteins, particularly those involved in cell signaling pathways. HTB has also been investigated for its potential applications in materials science, specifically as a precursor for the synthesis of metal-organic frameworks.
properties
IUPAC Name |
N-[3-[(Z)-N-hydroxy-C-propylcarbonimidoyl]phenyl]-3,4,5-trimethoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-5-7-16(22-24)13-8-6-9-15(10-13)21-20(23)14-11-17(25-2)19(27-4)18(12-14)26-3/h6,8-12,24H,5,7H2,1-4H3,(H,21,23)/b22-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWKJJRPTPLORE-JWGURIENSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NO)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N/O)/C1=CC(=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.